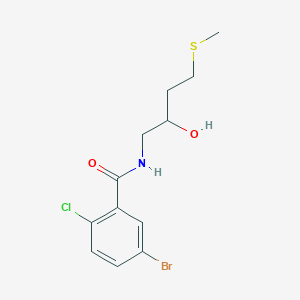![molecular formula C9H7N3 B2773340 3-[Amino(cyano)methyl]benzonitrile CAS No. 779281-77-5](/img/structure/B2773340.png)
3-[Amino(cyano)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethylbenzonitrile is an organic compound with the chemical formula C8H8N2 . It consists of a benzene ring with an amino group (-NH2) and a cyano group (-CN) attached to it, with a methyl group (-CH2-) connecting the amino group to the benzene ring .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
3-[(S)-amino(cyano)methyl]benzonitrile contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 .Chemical Reactions Analysis
3-Aminobenzonitrile on condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one gives condensed monocyclic pyrimidine derivatives . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical And Chemical Properties Analysis
3-Aminobenzonitrile is a solid with a melting point of 48-53 °C (lit.) . It has a molecular weight of 118.14 .Wissenschaftliche Forschungsanwendungen
Catalytic Methodologies for Cyanation
The synthesis of benzonitriles, including compounds like 3-[Amino(cyano)methyl]benzonitrile, is significant in various industries, including dye, agrochemical, and pharmaceuticals. A study by Zhao, Xu, and Ritter (2019) highlights a palladium-catalyzed method for late-stage aryl C–H cyanation, which allows for the direct cyanation of several small-molecule drugs and dyes. This method demonstrates the versatility of cyano groups in organic synthesis (Zhao, Xu, & Ritter, 2019).
Cyanation via Rhodium Catalysis
Dong et al. (2015) explored the synthesis of 2-(Alkylamino)benzonitriles through rhodium-catalyzed cyanation of the aryl C-H bond. This method uses N-nitrosoarylamines with a removable nitroso directing group, demonstrating a versatile approach to synthesize benzonitriles with various substituents (Dong et al., 2015).
Developments in C–CN Bond Formation
The paper by Ping, Ding, and Peng (2016) reviews catalytic methodologies for direct cyanation reactions of C–H bonds, showcasing the significance of the cyano group as an intermediate for transforming into various functional groups. This paper categorizes cyanation methodologies based on the source of the cyano group (Ping, Ding, & Peng, 2016).
Synthesis of Thieno[3,2-c]isoquinoline Derivatives
Kalugin and Shestopalov (2019) developed a method for preparing 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives. This synthesis process, involving alkylation and treatment with potassium tert-butoxide, shows the application of cyano-containing compounds in creating complex organic structures (Kalugin & Shestopalov, 2019).
Base-Mediated Synthesis of Aminonaphthalenes
Singh et al. (2014) reported the synthesis of 1-amino-2-aroyl/acetylnaphthalenes, demonstrating the utility of 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile in organic synthesis. This work highlights the potential for cyano-containing compounds in creating naphthalene derivatives (Singh et al., 2014).
Regioselective Additions to Benzonitrile Derivatives
Strekowski et al. (1988) investigated the selective addition reactions to benzonitrile derivatives, such as 2-[(benzylidene)amino]benzonitrile, providing insights into the synthesis of quinazoline derivatives. This research is significant in understanding the reactivity of different functional groups in benzonitrile compounds (Strekowski et al., 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 3-Aminobenzonitrile could involve its use in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . It could also be used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .
Eigenschaften
IUPAC Name |
3-[amino(cyano)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVVUUVJNWYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)



![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)
![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)

